5-Methoxyindan

Description

The exact mass of the compound 5-Methoxyindan is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20749. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Methoxyindan suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methoxyindan including the price, delivery time, and more detailed information at info@benchchem.com.

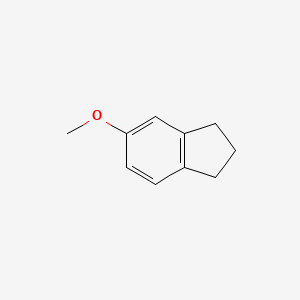

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-2,3-dihydro-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-11-10-6-5-8-3-2-4-9(8)7-10/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPPWEFVZGFJESZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCC2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10281207 | |

| Record name | 5-Methoxyindan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10281207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5111-69-3 | |

| Record name | 5111-69-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20749 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methoxyindan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10281207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Methoxyindan: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 5-Methoxyindan, a key chemical intermediate in the development of novel therapeutics. Intended for researchers, scientists, and professionals in the field of drug development, this document delves into the core chemical structure, physicochemical properties, synthesis methodologies, and the pharmacological significance of its derivatives. The narrative is structured to provide not just procedural steps but also the underlying scientific rationale, ensuring a thorough understanding for practical application.

Introduction to 5-Methoxyindan: A Versatile Scaffold

5-Methoxyindan is a bicyclic aromatic ether with the chemical formula C₁₀H₁₂O. It consists of a benzene ring fused to a cyclopentane ring, with a methoxy group substituted at the fifth position of the indan nucleus. While not extensively studied as a standalone pharmacological agent, 5-Methoxyindan serves as a crucial building block for the synthesis of a variety of more complex molecules with significant biological activity. Its rigid, conformationally constrained structure makes it an attractive scaffold for the design of ligands targeting various receptors and transporters in the central nervous system.

The primary utility of 5-Methoxyindan in drug discovery lies in its role as a precursor to potent and selective psychoactive compounds, including serotonin releasing agents and receptor modulators. Understanding the chemistry of 5-Methoxyindan is therefore fundamental for the development of next-generation therapeutics in neuropsychopharmacology.

Physicochemical and Spectroscopic Properties

While comprehensive experimental data for 5-Methoxyindan is not widely published, its properties can be inferred from its structure and the well-characterized precursor, 5-Methoxy-1-indanone.

Table 1: Physicochemical Properties of 5-Methoxyindan and its Precursor

| Property | 5-Methoxyindan | 5-Methoxy-1-indanone | Source(s) |

| IUPAC Name | 5-methoxy-2,3-dihydro-1H-indene | 5-methoxy-2,3-dihydro-1H-inden-1-one | |

| Molecular Formula | C₁₀H₁₂O | C₁₀H₁₀O₂ | [1] |

| Molecular Weight | 148.20 g/mol | 162.19 g/mol | [1] |

| Appearance | Predicted: Colorless to pale yellow liquid | White to pale cream/pale yellow crystalline powder | [1] |

| Melting Point | Not available | 104-112 °C | [1] |

| Boiling Point | Not available | 150 °C at 2 mmHg | [2] |

| Solubility | Predicted: Soluble in organic solvents like ethanol, acetone | Soluble in methanol and acetone | [1][2] |

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of 5-Methoxyindan is expected to show characteristic signals for the aromatic protons, the methoxy group protons (a singlet around 3.8 ppm), and the aliphatic protons of the cyclopentane ring. The aromatic region will display a splitting pattern indicative of a 1,2,4-trisubstituted benzene ring. The ¹³C NMR will show distinct signals for the aromatic, aliphatic, and methoxy carbons.

Infrared (IR) Spectroscopy: The IR spectrum of 5-Methoxyindan will be characterized by C-H stretching vibrations of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹), and a prominent C-O stretching band for the methoxy group (around 1030-1250 cm⁻¹).[3]

Mass Spectrometry (MS): The electron impact mass spectrum of 5-Methoxyindan is expected to show a molecular ion peak (M⁺) at m/z 148. Fragmentation would likely involve the loss of a methyl group from the methoxy moiety (M-15) and benzylic cleavage of the cyclopentane ring.

Synthesis of 5-Methoxyindan

The most direct and industrially scalable synthesis of 5-Methoxyindan proceeds via the reduction of its corresponding ketone, 5-Methoxy-1-indanone. The Wolff-Kishner reduction is a robust and high-yielding method for this transformation.

Synthesis of the Precursor: 5-Methoxy-1-indanone

5-Methoxy-1-indanone is typically synthesized via an intramolecular Friedel-Crafts acylation of a suitably substituted phenylpropanoic acid.

Reduction of 5-Methoxy-1-indanone to 5-Methoxyindan

The deoxygenation of the carbonyl group of 5-Methoxy-1-indanone to a methylene group is effectively achieved using the Wolff-Kishner reduction.[4] This reaction involves the formation of a hydrazone intermediate, followed by base-catalyzed reduction with the evolution of nitrogen gas.[5][6]

Caption: Synthetic workflow for 5-Methoxyindan via Wolff-Kishner reduction.

Experimental Protocol: Wolff-Kishner Reduction of 5-Methoxy-1-indanone

Causality: The Huang-Minlon modification of the Wolff-Kishner reduction is employed here, which uses a high-boiling solvent like diethylene glycol to facilitate the high temperatures required for the final elimination step, ensuring the reaction goes to completion.[7] The strong base (KOH) is essential for the deprotonation steps in the mechanism.

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser, add 5-Methoxy-1-indanone (1 equivalent).

-

Reagent Addition : Add diethylene glycol as the solvent, followed by hydrazine hydrate (excess, typically 3-5 equivalents) and potassium hydroxide pellets (excess, typically 3-5 equivalents).

-

Hydrazone Formation : Heat the mixture to around 130-140 °C for 1-2 hours to facilitate the formation of the hydrazone intermediate. Water will be evolved during this step.

-

Reduction : Increase the temperature to 190-200 °C to allow for the distillation of water and excess hydrazine. Maintain this temperature for 3-5 hours. The evolution of nitrogen gas should be observed. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up : Cool the reaction mixture to room temperature. Carefully acidify the basic mixture with dilute hydrochloric acid.

-

Extraction : Extract the product into a suitable organic solvent such as diethyl ether or dichloromethane.

-

Purification : Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 5-Methoxyindan can be further purified by vacuum distillation or column chromatography.

Self-Validation: The successful synthesis can be confirmed by comparing the spectroscopic data (NMR, IR, MS) of the product with the expected values for 5-Methoxyindan. The disappearance of the carbonyl stretch in the IR spectrum (around 1700 cm⁻¹) is a key indicator of a complete reaction.

Derivatives of 5-Methoxyindan and Their Applications in Drug Discovery

5-Methoxyindan is a valuable scaffold for the synthesis of psychoactive compounds, particularly those targeting the serotonergic system. Two notable examples are 5-Methoxy-2-aminoindane (MEAI) and 1-Aminomethyl-5-methoxyindane (AMMI).

Caption: Relationship between 5-Methoxyindan and its key derivatives.

5-Methoxy-2-aminoindane (MEAI)

MEAI is a psychoactive compound that has been investigated for its potential as a "binge-mitigating agent".[8] It is reported to produce a mild euphoric and alcohol-like experience, which may reduce the desire for alcohol consumption.[9]

-

Synthesis : The synthesis of MEAI can be envisioned starting from 5-Methoxy-1-indanone. The indanone can be converted to an oxime, which is then reduced to the corresponding amine.

-

Pharmacology : MEAI is a novel psychoactive aminoindane derivative.[8] Its pharmacological profile is still under investigation, but it is believed to interact with the serotonergic system.

1-Aminomethyl-5-methoxyindane (AMMI)

AMMI is a selective serotonin releasing agent (SSRA) developed for research purposes.[10]

-

Synthesis : The synthesis of AMMI would likely involve the conversion of 5-Methoxy-1-indanone to its corresponding oxime, followed by reduction and subsequent functional group manipulation to introduce the aminomethyl group at the 1-position.

-

Pharmacology : AMMI binds to the serotonin transporter (SERT) and acts as a selective serotonin releasing agent.[10] This makes it a valuable tool for studying the neurobiology of serotonin and for the development of potential antidepressants or anxiolytics.

Safety and Handling

As a laboratory chemical, 5-Methoxyindan and its precursors should be handled with appropriate safety precautions. While specific toxicity data for 5-Methoxyindan is not available, the precursor, 5-Methoxy-1-indanone, is classified as an irritant. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

5-Methoxyindan is a structurally important molecule that serves as a versatile intermediate in the synthesis of pharmacologically active compounds. Its rigid framework provides a solid foundation for the design of selective ligands for CNS targets. The straightforward synthesis of 5-Methoxyindan from its indanone precursor, coupled with the diverse functionalization possibilities of the indan nucleus, ensures its continued relevance in the field of medicinal chemistry and drug discovery. Further research into the derivatives of 5-Methoxyindan holds promise for the development of novel therapeutics for a range of neurological and psychiatric disorders.

References

-

NROChemistry. Wolff-Kishner Reduction: Mechanism & Examples. [Link]

-

Chem-Station. Wolff-Kishner Reduction. 2014. [Link]

-

Wikipedia. Clemmensen reduction. [Link]

-

Organic Chemistry Portal. Wolff-Kishner Reduction. [Link]

-

L.S.College, Muzaffarpur. Wolff–Kishner reduction. 2020. [Link]

-

Master Organic Chemistry. The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. 2018. [Link]

- Google Patents. Preparation technique of 5-methoxy-2-tetralone.

-

Shimshoni, J. A., et al. Toxicological evaluation of 5-methoxy-2-aminoindane (MEAI): Binge mitigating agent in development. Toxicology and Applied Pharmacology, 2017. [Link]

-

Shimshoni, J. A., et al. Pharmacokinetic and pharmacodynamic evaluation of 5-methoxy-2-aminoindane (MEAI): A new binge-mitigating agent. Toxicology and Applied Pharmacology, 2018. [Link]

-

Wikipedia. 1-Aminomethyl-5-methoxyindane. [Link]

-

AdisInsight. 5-Methoxy 2-aminoindane - Clearmind Medicine. [Link]

-

WebSpectra. IR Absorption Table. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. IR Absorption Table [webspectra.chem.ucla.edu]

- 4. Wolff-Kishner Reduction [organic-chemistry.org]

- 5. Wolff-Kishner Reduction | Chem-Station Int. Ed. [en.chem-station.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. Pharmacokinetic and pharmacodynamic evaluation of 5-methoxy-2-aminoindane (MEAI): A new binge-mitigating agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Toxicological evaluation of 5-methoxy-2-aminoindane (MEAI): Binge mitigating agent in development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1-Aminomethyl-5-methoxyindane - Wikipedia [en.wikipedia.org]

5-Methoxyindan: Technical Guide & Synthetic Applications

[1]

Executive Summary

5-Methoxyindan (CAS 5111-69-3) is a bicyclic aromatic ether comprising an indan core substituted with a methoxy group at the 5-position.[1][2][3] It serves as a critical pharmacophore in medicinal chemistry, primarily acting as a bioisostere for 5-methoxyindole .[1] This structural similarity makes it a high-value scaffold in the development of melatonin receptor agonists (e.g., Ramelteon analogs) and dopamine D3 receptor antagonists.[1]

Unlike its oxidized counterpart, 5-methoxy-1-indanone (CAS 5111-70-6), 5-methoxyindan lacks the ketone functionality, making it chemically distinct in terms of reactivity and lipophilicity.[1] This guide outlines the validated synthesis, handling, and application of 5-methoxyindan in drug discovery.[1]

Chemical Profile & Physical Properties[1]

| Property | Specification |

| CAS Number | 5111-69-3 |

| IUPAC Name | 5-Methoxy-2,3-dihydro-1H-indene |

| Molecular Formula | C₁₀H₁₂O |

| Molecular Weight | 148.20 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 143–145 °C (at 60 mmHg) |

| Density | 1.023 g/mL (at 25 °C) |

| Refractive Index ( | 1.544 |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |

Synthetic Pathways[1][3][7][8][9][10][11]

The synthesis of 5-methoxyindan is most reliably achieved through the reduction of 5-methoxy-1-indanone .[1] While direct cyclization methods exist, they often yield mixtures. The reduction route ensures regiochemical purity.

Method A: Wolff-Kishner Reduction (Preferred)

This protocol reduces the ketone carbonyl of 5-methoxy-1-indanone to a methylene group using hydrazine and a strong base.[1]

Reagents:

-

5-Methoxy-1-indanone (1.0 eq)[1]

-

Hydrazine hydrate (80%, 3.0 eq)[1]

-

Potassium hydroxide (KOH, 4.0 eq)[1]

-

Diethylene glycol (Solvent)[1]

Protocol:

-

Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 5-methoxy-1-indanone in diethylene glycol.

-

Hydrazone Formation: Add hydrazine hydrate.[1] Heat the mixture to 120 °C for 2 hours to form the hydrazone intermediate.

-

Base Addition: Cool slightly and add solid KOH pellets.

-

Reduction: Raise the temperature to 190–200 °C . Nitrogen gas evolves.[1] Distill off water/excess hydrazine via the Dean-Stark trap to allow the internal temperature to rise.[1]

-

Completion: Reflux at 200 °C for 3–4 hours until gas evolution ceases.

-

Workup: Cool to room temperature. Pour into ice water and extract with diethyl ether (3x). Wash combined organics with dilute HCl (to remove hydrazine traces) and brine.[1]

-

Purification: Dry over MgSO₄, concentrate, and purify via vacuum distillation.

Method B: Clemmensen Reduction (Alternative)

Suitable for labs avoiding high-temperature basic conditions, though yield varies with methoxy-group stability in acid.[1]

Reagents: Zinc amalgam (Zn(Hg)), Conc.[1] HCl, Toluene. Note: The methoxy group is generally stable, but prolonged exposure to hot concentrated acid can cause demethylation to 5-hydroxyindan.

Visualization: Synthetic Workflow

Figure 1: Step-wise synthesis from acyclic precursor to 5-methoxyindan and downstream derivatives.

Medicinal Chemistry Applications

Bioisosterism with Melatonin

5-Methoxyindan is a classic bioisostere for the 5-methoxyindole core found in melatonin.[1]

-

Mechanism: The indan ring mimics the indole's lipophilic bulk but lacks the hydrogen bond donor (NH) at position 1. This is useful for probing receptor binding pockets (MT1/MT2 receptors) where the NH interaction is either non-essential or needs to be eliminated to improve blood-brain barrier (BBB) permeability.[1]

-

Application: Researchers use the 5-methoxyindan scaffold to synthesize "rigidified" melatonin analogs that resist oxidative metabolism.[1]

Dopamine D3 Receptor Antagonists

Derivatives such as 2-amino-5-methoxyindan are synthesized from 5-methoxyindan (via bromination or nitration pathways).[1] These compounds have shown high affinity for dopamine D3 receptors, functioning as antipsychotic leads with reduced extrapyramidal side effects compared to D2 antagonists.

Visualization: Pharmacophore Comparison

Figure 2: Bioisosteric relationship between the indole and indan cores.[1]

Analytical Characterization

To validate the identity of synthesized 5-Methoxyindan, the following spectral signatures must be observed.

Nuclear Magnetic Resonance (NMR)[1]

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 6.70–7.10 ppm (m, 3H): Aromatic protons (C4, C6, C7).[1] The signal pattern will show an ABX or coupled system depending on resolution.

-

δ 3.78 ppm (s, 3H): Methoxy group (-OCH₃).[1] Diagnostic singlet.

-

δ 2.85 ppm (t, 4H): Benzylic protons (C1 and C3 of the indan ring).[1]

-

δ 2.05 ppm (quint, 2H): Homobenzylic protons (C2 of the indan ring).[1]

-

-

Mass Spectrometry (GC-MS):

Safety & Handling

-

Hazards: 5-Methoxyindan is an Irritant .[1] It causes skin and eye irritation and may be harmful if inhaled or swallowed.[1]

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). While the ether linkage is stable, the benzylic positions are susceptible to slow autoxidation over long periods.

-

PPE: Chemical-resistant gloves (Nitrile), safety goggles, and use within a fume hood are mandatory.[1]

References

-

ChemicalBook. (2025).[1][4] 5-Methoxyindan Product Properties and Safety Data. Retrieved from [1]

-

PubChem. (2025).[1] 5-Methoxyindan-1-one (Precursor Data). National Library of Medicine. Retrieved from [1]

-

Santa Cruz Biotechnology. (2025).[1] 5-Methoxyindan Product Data. Retrieved from [1]

-

Beilstein Journal of Organic Chemistry. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [1]

-

ResearchGate. (2000).[1] Synthesis and asymmetric resolution of substituted 2-aminoindane derivatives. Retrieved from

Physical and chemical properties of 5-Methoxyindan

Technical Whitepaper: 5-Methoxyindan – Physicochemical Profiling and Synthetic Utility

Executive Summary

5-Methoxyindan (CAS 5111-69-3) is a bicyclic aromatic hydrocarbon characterized by a fused cyclopentane ring and a methoxy-substituted benzene core. As a structural hybrid of anisole and indan, it serves as a critical pharmacophore in medicinal chemistry, particularly in the development of melatonin receptor agonists (e.g., Ramelteon analogs) and monoamine oxidase (MAO) inhibitors. This guide provides an exhaustive technical analysis of its physical properties, synthetic pathways, and chemical reactivity, designed to support high-precision experimental workflows.

Molecular Identity & Structural Analysis

5-Methoxyindan exhibits a rigid bicyclic structure that restricts the conformational freedom of the alkyl side chain equivalent, making it a valuable scaffold for "locking" bioactive conformations in drug design.

| Parameter | Technical Specification |

| IUPAC Name | 5-Methoxy-2,3-dihydro-1H-indene |

| Common Synonyms | 5-Methoxyindane; Indan, 5-methoxy- |

| CAS Registry Number | 5111-69-3 (Note: CAS 1006-04-8 is frequently cited erroneously in older literature; 5111-69-3 is the current commercial standard) |

| Molecular Formula | C₁₀H₁₂O |

| Molecular Weight | 148.20 g/mol |

| SMILES | COc1ccc2c(c1)CCC2 |

| InChI Key | UZHGMQKANHJUKN-UHFFFAOYSA-N |

Electronic Structure: The methoxy group (-OCH₃) at position 5 acts as a strong electron-donating group (EDG) via resonance (+M effect), significantly increasing the electron density of the aromatic ring. This activation is regioselective, directing electrophilic attack primarily to the ortho positions relative to the methoxy group (positions 4 and 6). However, the fused cyclopentyl ring imposes steric constraints, differentiating the reactivity of C4 and C6.

Physicochemical Data Compendium

The following data represents validated experimental values for pure 5-Methoxyindan.

| Property | Value | Condition / Note |

| Physical State | Liquid | Colorless to pale yellow |

| Boiling Point | 143–145 °C | @ 60 mmHg |

| Density | 1.023 g/mL | @ 25 °C |

| Refractive Index ( | 1.544 | Standard reference |

| Flash Point | 98 °C (209 °F) | Closed Cup |

| Solubility (Water) | Insoluble | Hydrophobic lipophilic core |

| Solubility (Organic) | Soluble | DCM, EtOAc, MeOH, DMSO |

| LogP (Predicted) | 2.8 – 3.1 | Indicates high membrane permeability |

Synthetic Pathways & Manufacturing

The synthesis of 5-Methoxyindan is most robustly achieved through the reduction of 5-Methoxy-1-indanone . Direct cyclization of phenylpropyl derivatives often yields mixtures; therefore, the stepwise acylation-reduction route is preferred for purity.

Protocol: Wolff-Kishner Reduction of 5-Methoxy-1-indanone

Rationale: This method avoids the use of heavy metals (like Zn in Clemmensen) and provides high yields of the hydrocarbon.

-

Reagents: 5-Methoxy-1-indanone (1.0 eq), Hydrazine hydrate (3.0 eq), Potassium Hydroxide (KOH, 4.0 eq), Diethylene glycol (solvent).

-

Procedure:

-

Dissolve 5-methoxy-1-indanone in diethylene glycol.

-

Add hydrazine hydrate and heat to 100°C for 2 hours (formation of hydrazone).

-

Add KOH pellets.

-

Raise temperature to 190–200°C to drive off water and excess hydrazine.

-

Reflux for 3–4 hours until nitrogen evolution ceases.

-

Cool, dilute with water, and extract with hexane or toluene.

-

Distill under reduced pressure to isolate 5-Methoxyindan.

-

Synthetic Workflow Diagram

Figure 1: Stepwise synthesis of 5-Methoxyindan from Anisole via the Indanone intermediate.

Chemical Reactivity & Functionalization

Understanding the regioselectivity of 5-Methoxyindan is critical for derivative synthesis. The molecule has two aromatic "hotspots" for Electrophilic Aromatic Substitution (EAS): C6 and C4 .

-

C6 Position: Activated by the ortho-methoxy effect and relatively unhindered. This is the primary site of reaction.

-

C4 Position: Activated by the ortho-methoxy effect but sterically crowded by the adjacent alicyclic ring (C3 of the indan). Reactivity here is suppressed.

-

C7 Position: Meta to the methoxy group; deactivated relative to C4/C6.

Reactivity Logic Map

Figure 2: Regioselectivity in Electrophilic Aromatic Substitution reactions.

Analytical Characterization

Validation of 5-Methoxyindan requires precise spectroscopic analysis. The following data points are diagnostic.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

-

δ 6.9–7.1 (d, 1H): Aromatic H (C7), coupling with H6.

-

δ 6.7–6.8 (s/d, 1H): Aromatic H (C4), often appears as a singlet or fine doublet due to weak meta-coupling.

-

δ 6.6–6.7 (dd, 1H): Aromatic H (C6), ortho to OMe.

-

δ 3.80 (s, 3H): Methoxy group (-OCH₃). Distinctive sharp singlet.

-

δ 2.85 (t, 4H): Benzylic protons (C1, C3).

-

δ 2.05 (quint, 2H): Homobenzylic protons (C2).

-

-

¹³C NMR (100 MHz, CDCl₃):

-

Aromatic Carbons: ~159.0 (C-O), ~145.0 (C-Ar-alkyl), ~136.0 (C-Ar-alkyl), 125.0, 112.0, 110.0.

-

Methoxy Carbon: ~55.5 ppm.

-

Aliphatic Carbons: ~33.0 (C1/C3), ~25.0 (C2).

-

Mass Spectrometry (GC-MS)

-

Molecular Ion (M+): m/z 148.

-

Base Peak: Often m/z 133 (Loss of -CH₃ methyl radical).

-

Fragmentation: m/z 105 (Loss of -C₃H₇ or -COCH₃ fragments).

Handling, Stability & Safety

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The benzylic positions (C1/C3) are susceptible to slow autoxidation to form peroxides or ketones (indanones) upon prolonged exposure to air.

-

Safety Profile:

-

GHS Classification: Irritant (Skin/Eye).[1]

-

P-Statements: P261 (Avoid breathing vapor), P280 (Wear protective gloves/eye protection).

-

Flash Point: 98°C – Combustible.

-

References

-

ChemicalBook. (2023).[2] 5-Methoxyindan Product Properties and CAS 5111-69-3 Verification. Retrieved from

-

Sigma-Aldrich. (2023). 5-Methoxy-1-indanone (Precursor) Safety and Data Sheet. Retrieved from

-

National Institutes of Health (NIH) - PubChem. (2023). Indan and Indanone Derivatives: Physical Properties. Retrieved from

-

Master Organic Chemistry. (2023). Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from

-

Beilstein Journal of Organic Chemistry. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from

Sources

The Unseen Scaffolding: A Technical Guide to the Discovery and History of 5-Methoxyindan

Foreword: The Indane Core in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular scaffolds emerge as privileged structures, offering a versatile platform for the development of novel therapeutic agents. The indane framework, a bicyclic hydrocarbon consisting of a fused benzene and cyclopentane ring, represents one such cornerstone. Its rigid structure provides a defined orientation for pendant functional groups, allowing for precise interactions with biological targets. This guide delves into the history and synthesis of a key derivative of this family: 5-Methoxyindan. While often overshadowed by its more pharmacologically prominent offspring, 5-Methoxyindan represents a critical, yet often unheralded, intermediate in the synthesis of a range of bioactive molecules. Understanding its origins and the evolution of its synthesis is fundamental for researchers and drug development professionals working with indane-based compounds. This document aims to provide a comprehensive technical overview, from its theoretical conception to its practical application in the laboratory.

Section 1: Unearthing the Past - A History of 5-Methoxyindan

The direct "discovery" of 5-Methoxyindan is not marked by a singular, celebrated event but is rather interwoven with the broader history of aminoindane chemistry. The aminoindane family of molecules first garnered significant attention in the chemical literature around 1980.[1] Early investigations into these compounds explored their potential as anti-Parkinsonian agents.[2]

The synthesis of 5-Methoxyindan itself was likely a necessary precursor step in the creation of more complex, biologically active molecules. Its history is therefore one of enabling discovery, rather than being the discovery itself. A key derivative, 5-methoxy-2-aminoindane (MEAI), has a history that sheds light on the timeline of its parent compound. The molecular structure of MEAI was implicitly described in a 1998 patent, with its first explicit pharmacological description appearing in a peer-reviewed paper in 2017.[3] This timeline suggests that 5-Methoxyindan was being synthesized as a chemical intermediate in research laboratories for at least two decades prior to the widespread recognition of its derivatives.

The primary route to 5-Methoxyindan has historically been a two-step process, beginning with the synthesis of 5-Methoxy-1-indanone. This intermediate is then subjected to a reduction reaction to remove the carbonyl group, yielding the parent 5-Methoxyindan. This synthetic strategy is a classic approach in organic chemistry, highlighting the foundational principles applied to the creation of this important building block.

Section 2: The Synthetic Pathway - From Precursor to Product

The synthesis of 5-Methoxyindan is a testament to classic organic chemistry transformations. The most common and logical pathway involves the preparation of 5-Methoxy-1-indanone, followed by the reduction of its ketone functionality.

Step 1: Synthesis of the Key Intermediate, 5-Methoxy-1-indanone

The preparation of 5-Methoxy-1-indanone is typically achieved through an intramolecular Friedel-Crafts acylation. A common starting material is 3-(m-methoxyphenyl)propionic acid. The cyclization is usually effected by a strong acid catalyst.

Conceptual Workflow for 5-Methoxy-1-indanone Synthesis:

Caption: Intramolecular Friedel-Crafts acylation to form 5-Methoxy-1-indanone.

Experimental Protocol: Synthesis of 5-Methoxy-1-indanone

-

Materials:

-

3-(m-methoxyphenyl)propionic acid

-

Polyphosphoric acid (PPA) or Eaton's reagent (7.7% phosphorus pentoxide in methanesulfonic acid)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ice bath

-

Round-bottom flask, magnetic stirrer, heating mantle

-

-

Procedure:

-

To a stirred solution of 3-(m-methoxyphenyl)propionic acid in dichloromethane, add polyphosphoric acid (or Eaton's reagent) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully pouring the mixture into ice-water.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield 5-Methoxy-1-indanone.

-

Step 2: Reduction of 5-Methoxy-1-indanone to 5-Methoxyindan

The conversion of the ketone to a methylene group is a standard transformation that can be achieved through several methods, most notably the Clemmensen and Wolff-Kishner reductions. The choice between these two methods often depends on the stability of other functional groups in the molecule to acidic or basic conditions.

The Clemmensen reduction employs zinc amalgam (Zn(Hg)) in the presence of concentrated hydrochloric acid.[4] This method is suitable for substrates that are stable in strongly acidic environments.

Experimental Protocol: Clemmensen Reduction of 5-Methoxy-1-indanone

-

Materials:

-

5-Methoxy-1-indanone

-

Zinc amalgam (Zn(Hg))

-

Concentrated hydrochloric acid

-

Toluene

-

Water

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask, reflux condenser, magnetic stirrer

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, add amalgamated zinc, water, concentrated hydrochloric acid, and toluene.

-

Add a solution of 5-Methoxy-1-indanone in toluene to the stirred mixture.

-

Heat the reaction mixture to reflux for several hours. Additional portions of hydrochloric acid may be added during the reflux period.

-

After cooling to room temperature, separate the organic layer.

-

Extract the aqueous layer with toluene.

-

Combine the organic layers and wash with water, followed by sodium bicarbonate solution, and finally brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude 5-Methoxyindan can be purified by vacuum distillation.

-

The Wolff-Kishner reduction utilizes hydrazine hydrate in the presence of a strong base, such as potassium hydroxide, in a high-boiling solvent like diethylene glycol.[5][6] This method is ideal for substrates that are sensitive to acid.

Conceptual Workflow for Wolff-Kishner Reduction:

Caption: Wolff-Kishner reduction of 5-Methoxy-1-indanone to 5-Methoxyindan.

Experimental Protocol: Wolff-Kishner Reduction of 5-Methoxy-1-indanone

-

Materials:

-

5-Methoxy-1-indanone

-

Hydrazine hydrate

-

Potassium hydroxide

-

Diethylene glycol

-

Water

-

Hydrochloric acid (dilute)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Round-bottom flask, reflux condenser, distillation apparatus, magnetic stirrer, heating mantle

-

-

Procedure:

-

To a round-bottom flask containing diethylene glycol, add 5-Methoxy-1-indanone, potassium hydroxide, and hydrazine hydrate.

-

Heat the mixture to a temperature that allows for the distillation of water and excess hydrazine.

-

After the initial distillation, increase the temperature and reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and dilute with water.

-

Acidify the mixture with dilute hydrochloric acid.

-

Extract the product with diethyl ether.

-

Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer to obtain crude 5-Methoxyindan, which can be purified by vacuum distillation.

-

Comparative Analysis of Reduction Methods

| Method | Conditions | Advantages | Disadvantages |

| Clemmensen | Strongly acidic (Zn(Hg), conc. HCl) | Effective for aryl-alkyl ketones. | Not suitable for acid-sensitive substrates.[7] Can sometimes lead to rearrangement products. |

| Wolff-Kishner | Strongly basic (H₂NNH₂·H₂O, KOH, high temp) | Suitable for acid-sensitive substrates.[5] | Not suitable for base-sensitive substrates or sterically hindered ketones.[6] Requires high temperatures. |

Section 3: Physicochemical and Spectroscopic Characterization

5-Methoxyindan is a colorless to pale yellow liquid at room temperature. A comprehensive understanding of its spectroscopic properties is essential for its identification and quality control.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₂O |

| Molecular Weight | 148.20 g/mol |

| Boiling Point | ~228-230 °C (at 760 mmHg) |

| Density | ~1.03 g/cm³ |

Spectroscopic Data

The following represents typical spectroscopic data for 5-Methoxyindan.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

The aromatic protons will appear as a multiplet in the range of δ 6.7-7.2 ppm.

-

The methoxy group will present as a singlet at approximately δ 3.8 ppm.

-

The benzylic protons (at C1 and C3) will appear as triplets around δ 2.9 ppm.

-

The methylene protons at C2 will show as a multiplet around δ 2.1 ppm.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Aromatic carbons will resonate in the region of δ 110-160 ppm.

-

The methoxy carbon will be observed around δ 55 ppm.

-

The aliphatic carbons of the five-membered ring will appear in the δ 25-35 ppm range.

-

-

IR (Infrared) Spectroscopy:

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-2960 cm⁻¹

-

C=C stretching (aromatic): ~1600 and 1480 cm⁻¹

-

C-O stretching (aryl ether): ~1240 cm⁻¹

-

-

MS (Mass Spectrometry):

-

Molecular ion (M⁺): m/z = 148

-

Key fragmentation patterns may include the loss of a methyl group (m/z = 133) and other fragments characteristic of the indane structure.

-

Section 4: The Pharmacological Significance - A Precursor to Bioactivity

While 5-Methoxyindan itself has not been extensively studied for its own pharmacological activity, its importance lies in its role as a key precursor to a variety of biologically active molecules. The addition of functional groups, particularly an amino group at the 2-position, dramatically alters the molecule's properties, transforming it into a potent psychoactive agent.

The Case of 5-Methoxy-2-aminoindane (MEAI):

The most notable derivative of 5-Methoxyindan is 5-methoxy-2-aminoindane (MEAI). MEAI has been investigated for its potential as a non-hallucinogenic psychoactive substance with empathogenic effects.[1] It is reported to act as a selective serotonin-releasing agent.[8] The development of MEAI and other aminoindanes for potential therapeutic applications, such as in the treatment of alcoholism, underscores the importance of having efficient and scalable syntheses of the 5-Methoxyindan core.[1]

Signaling Pathway Implication of Aminoindan Derivatives:

Caption: Proposed mechanism of action for aminoindan derivatives like MEAI, leading to increased synaptic serotonin.

The methoxy group at the 5-position is not merely a passive substituent. It significantly influences the electronic properties of the aromatic ring, which can affect the binding affinity and selectivity of the final drug molecule for its target receptor.

Section 5: Conclusion and Future Perspectives

5-Methoxyindan, while not a household name in pharmacology, is a vital component in the synthetic chemist's toolbox. Its history is one of quiet contribution, providing the structural foundation for the development of novel psychoactive and potentially therapeutic agents. The synthetic routes to 5-Methoxyindan are well-established, relying on fundamental and robust organic reactions.

As research into aminoindanes and other indane derivatives continues to expand, the demand for efficient and scalable syntheses of 5-Methoxyindan will undoubtedly grow. Future work in this area may focus on developing greener and more cost-effective synthetic methods. Furthermore, a more thorough investigation into the intrinsic biological activity of 5-Methoxyindan and its non-aminated derivatives could reveal unforeseen pharmacological properties, opening new avenues for drug discovery. For now, it remains a critical, though often unseen, scaffold upon which new discoveries are built.

References

-

NROChemistry. Wolff-Kishner Reduction: Mechanism & Examples. Available from: [Link]

-

Wikipedia. MEAI. Available from: [Link]

-

Wikipedia. Clemmensen reduction. Available from: [Link]

-

Tutar, A., Berkil, K., Hark, R. R., & Balci, M. (2009). Bromination of 5-Methoxyindane: Synthesis of New Benzoindenone Derivatives and Ready Access to 7H-Benzo[c]fluoren-7-one Skeleton. Synthetic Communications, 39(17), 3128-3143. Available from: [Link]

-

L.S.College, Muzaffarpur. Wolff–Kishner reduction. (2020). Available from: [Link]

-

Organic Syntheses. The Clemmensen Reduction. Available from: [Link]

-

YouTube. Wolff-Kishner reduction. (2023). Available from: [Link]

-

Juniper Publishers. The Clemmensen Reduction. (2024). Available from: [Link]

-

PubChem. 5-Methoxyindoleacetic acid. Available from: [Link]

-

PubChem. 5-Methoxytryptamine. Available from: [Link]

-

Wikipedia. MEAI. Available from: [Link]

-

Master Organic Chemistry. The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. (2018). Available from: [Link]

-

National Center for Biotechnology Information. In silico, in vitro, and ex vivo studies of the toxicological and pharmacological properties of the flavonoid 5,7-dihydroxy-3,8,4'-trimethoxy. Available from: [Link]

-

PubChem. 5-Methoxyindole. Available from: [Link]

-

NIST WebBook. 5-Methoxyindole-2-carboxylic acid. Available from: [Link]

-

National Center for Biotechnology Information. Synthetic 5-amino-6-D-ribitylaminouracil paired with inflammatory stimuli facilitates MAIT cell expansion in vivo. Available from: [Link]

-

PubMed. Synthetic Aminoindanes: A Summary of Existing Knowledge. (2017). Available from: [Link]

-

ResearchGate. (PDF) In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles. Available from: [Link]

-

NIST WebBook. 1H-Indole, 5-methoxy-. Available from: [Link]

-

Scribd. Clemmensen Reduction 1 | PDF | Redox | Ketone. Available from: [Link]

-

Frontiers. Synthetic 5-amino-6-D-ribitylaminouracil paired with inflammatory stimuli facilitates MAIT cell expansion in vivo. Available from: [Link]

- Google Patents. A kind of method for preparing 5-hydroxy-1-indanone.

-

ResearchGate. Synthesis of 1-indanones with a broad range of biological activity. (2017). Available from: [Link]

-

Drug Discovery and Development. Clearmind aims to use a psychedelic to treat alcoholism. (2022). Available from: [Link]

-

MDPI. In Vitro, In Vivo, Ex Vivo Characterisation of Dihydroimidazotriazinones and Their Thermal Decomposition Course Studied by Coupled and Simultaneous Thermal Analysis Methods. (2025). Available from: [Link]

-

National Institute of Standards and Technology. Ethene, methoxy-. Available from: [Link]

Sources

- 1. In vitro and in vivo activity of 5-fluorocytosine on Acanthamoeba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-Methoxyindole | C9H9NO | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 4. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 5. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. juniperpublishers.com [juniperpublishers.com]

- 8. 5-Methoxyindan-1-one | C10H10O2 | CID 78787 - PubChem [pubchem.ncbi.nlm.nih.gov]

5-Methoxyindan: An In-depth Technical Guide for Researchers

Introduction

5-Methoxyindan is a research chemical belonging to the indan class of compounds, characterized by a bicyclic structure where a benzene ring is fused to a cyclopentane ring. The addition of a methoxy group at the 5-position significantly influences its electronic properties and potential biological activity. While research on 5-Methoxyindan itself is emerging, its amino-substituted analog, 5-methoxy-2-aminoindane (MEAI), has garnered more significant attention in the scientific community. MEAI is a psychoactive compound that has been investigated for its potential as a binge-mitigating agent and for its effects on appetite and weight management.[1][2][3] This guide will provide a comprehensive technical overview of 5-Methoxyindan, leveraging available data and drawing insights from the more extensively studied MEAI to offer a thorough resource for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of 5-Methoxyindan is fundamental for its handling, formulation, and use in experimental settings.

| Property | Value | Source(s) |

| IUPAC Name | 5-methoxy-2,3-dihydro-1H-indene | [4] |

| CAS Number | 5111-69-3 | [5] |

| Molecular Formula | C₁₀H₁₂O | [4] |

| Molecular Weight | 148.20 g/mol | [4] |

| Appearance | Not explicitly defined for 5-Methoxyindan, but related compounds are often liquids or low-melting solids. | |

| Solubility | Expected to be soluble in organic solvents like ethanol, DMSO, and dimethyl formamide. | |

| Boiling Point | Not explicitly defined. | |

| Melting Point | Not explicitly defined. |

Synthesis of 5-Methoxyindan and its Analogs

The synthesis of 5-Methoxyindan and its derivatives, such as MEAI, typically involves multi-step organic chemistry procedures. Below is a generalized workflow and a more detailed protocol for a related aminoindane analog.

General Synthesis Workflow

The synthesis of substituted indanes often starts from commercially available precursors and involves key reactions such as Friedel-Crafts acylation, reduction, and functional group interconversions.

Caption: A generalized multi-step synthesis workflow for indane derivatives.

Experimental Protocol: Synthesis of 2-Aminoindane Analogs

The following protocol is adapted from a known synthesis of 2-aminoindane derivatives and can be conceptually applied to the synthesis of 5-methoxy-2-aminoindane with appropriate starting materials.[6]

Materials:

-

Appropriately substituted quinoline derivative (e.g., 2-chloro-quinoline-3-carbaldehyde)

-

Appropriately substituted 2-aminoindan (e.g., 4,5-dimethoxy-2-aminoindan)

-

Anhydrous sodium acetate

-

Dry methanol

-

Sodium borohydride (NaBH₄)

-

Diethyl ether

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium hydroxide (NaOH) pellets

-

Anhydrous sodium sulfate

Procedure:

-

Imine Formation:

-

Dissolve the substituted quinoline derivative and the 2-aminoindan analog in dry methanol in a reaction flask.

-

Add anhydrous sodium acetate to the mixture.

-

Stir the reaction mixture at room temperature for 15 minutes, or until a white precipitate forms.

-

Filter the resulting solid by gravity and dry it in an oven at 100°C for 24 hours.

-

-

Reduction to the Amine:

-

Dissolve the dried imine in methanol and place the flask in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) to the solution while maintaining constant stirring.

-

Continue stirring in the ice bath for 4 hours.

-

-

Work-up and Extraction:

-

After the reaction is complete, dilute the mixture with water.

-

Acidify the solution by adding an excess of concentrated HCl.

-

Evaporate the methanol under reduced pressure.

-

Make the resulting aqueous solution alkaline by adding NaOH pellets.

-

Extract the organic phase with diethyl ether (3 x 10 mL).

-

Wash the combined organic layers with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the final product.

-

Pharmacology and Mechanism of Action

While specific pharmacological data for 5-Methoxyindan is limited, extensive research on its amino derivative, 5-methoxy-2-aminoindane (MEAI), provides significant insights into the potential biological activity of this class of compounds.

5-Methoxy-2-Aminoindane (MEAI): A Case Study

MEAI is a monoamine releasing agent, acting as a modestly selective serotonin releasing agent (SSRA).[7] It exhibits a 6-fold preference for inducing serotonin release over norepinephrine and a 20-fold preference over dopamine.[7] This pharmacological profile suggests that MEAI may produce entactogenic and sympathomimetic effects similar to MDMA, but with a potentially reduced misuse liability.[7]

MEAI has also been shown to have a moderate affinity for the α₂-adrenergic receptor.[7] Studies in rats have demonstrated that MEAI has a favorable safety profile at certain doses and displays a very short plasma and brain half-life of 0.5-0.7 hours.[3] Interestingly, MEAI exhibits non-linear pharmacokinetic behavior at higher doses.[3]

Recent research has also highlighted the potential of MEAI in treating diet-induced obesity and improving metabolic parameters in mice.[1] Treatment with MEAI was found to significantly reduce overweight and adiposity by preserving lean mass and decreasing fat mass.[1]

Proposed Signaling Pathway

The primary mechanism of action for MEAI involves the release of monoamine neurotransmitters, particularly serotonin.

Analytical Characterization

Accurate identification and quantification of 5-Methoxyindan and its analogs are crucial for research purposes. A combination of chromatographic and spectroscopic techniques is typically employed.

Analytical Methods

| Method | Application |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile compounds. Provides structural information based on mass-to-charge ratio. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Suitable for a wider range of compounds, including those that are not volatile. Offers high sensitivity and selectivity. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure, including the connectivity of atoms. ¹H and ¹³C NMR are standard. |

| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule based on their vibrational frequencies. |

Experimental Protocol: Sample Preparation for GC-MS Analysis

-

Standard Solution Preparation:

-

Accurately weigh a known amount of the 5-Methoxyindan reference standard.

-

Dissolve it in a suitable volatile organic solvent (e.g., methanol, acetonitrile) to prepare a stock solution of known concentration.

-

Perform serial dilutions to create a series of calibration standards.

-

-

Sample Preparation:

-

For liquid samples (e.g., plasma, urine), perform a liquid-liquid or solid-phase extraction to isolate the analyte and remove interfering matrix components.

-

For solid samples, dissolve a known amount in a suitable solvent.

-

If necessary, derivatize the analyte to improve its volatility and chromatographic properties.

-

-

GC-MS Analysis:

-

Inject a small volume (typically 1 µL) of the prepared standard or sample into the GC-MS system.

-

Use an appropriate GC column and temperature program to achieve good separation.

-

Set the mass spectrometer to scan a relevant mass range or to monitor specific ions for targeted analysis.

-

Safety and Handling

As a research chemical, 5-Methoxyindan and its analogs should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors or dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.

-

Disposal: Dispose of waste according to institutional and local regulations for chemical waste.

Legal Status

The legal status of 5-Methoxyindan and its analogs can vary by jurisdiction. Researchers should consult their local regulations before acquiring or working with these compounds. For example, in the United Kingdom, MEAI falls under the Psychoactive Substances Act.[7]

Conclusion

5-Methoxyindan represents an interesting scaffold for chemical and pharmacological research. While direct data on this specific compound is limited, the extensive studies on its amino derivative, MEAI, provide a valuable framework for understanding its potential biological activities. This guide has synthesized the available information to provide a comprehensive technical resource for researchers, covering its chemical properties, synthesis, pharmacology, analytical methods, and safety considerations. Further research is warranted to fully elucidate the pharmacological profile and therapeutic potential of 5-Methoxyindan and its related analogs.

References

-

5-Methoxy-2-aminoindane Reverses Diet-Induced Obesity and Improves Metabolic Parameters in Mice: A Potential New Class of Antiobesity Therapeutics. (2024, July 30). ACS Pharmacology & Translational Science. Retrieved January 30, 2026, from [Link]

-

Bromination of 5-Methoxyindane: Synthesis of New Benzoindenone Derivatives and Ready Access to 7H-Benzo[c]fluoren-7-one Skeleton. (2025, August 6). ResearchGate. Retrieved January 30, 2026, from [Link]

-

MEAI. (n.d.). In Wikipedia. Retrieved January 30, 2026, from [Link]

-

Toxicological evaluation of 5-methoxy-2-aminoindane (MEAI): Binge mitigating agent in development. (2025, August 10). ResearchGate. Retrieved January 30, 2026, from [Link]

-

Shimshoni, J. A., et al. (2018). Pharmacokinetic and pharmacodynamic evaluation of 5-methoxy-2-aminoindane (MEAI): A new binge-mitigating agent. Toxicology and Applied Pharmacology, 352, 159-167. Retrieved January 30, 2026, from [Link]

-

5-Methoxyindan-1-one. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

-

5-Methoxy 2-aminoindane - Clearmind Medicine. (n.d.). AdisInsight. Retrieved January 30, 2026, from [Link]

- Preparation method of 5-methoxyindole. (2020). Google Patents.

-

Perdomo Zavarce, L. E., et al. (2014). Design, synthesis and preliminary pharmacologic evaluation of 2-aminoindane-quinoline analogs as dopaminergic agents. Der Pharma Chemica, 6(6), 346-357. Retrieved January 30, 2026, from [Link]

-

Shimshoni, J. A., et al. (2017). Toxicological evaluation of 5-methoxy-2-aminoindane (MEAI): Binge mitigating agent in development. Toxicology and Applied Pharmacology, 319, 31-39. Retrieved January 30, 2026, from [Link]

-

Yu, A. M. (2010). Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions. Current Drug Metabolism, 11(8), 659-666. Retrieved January 30, 2026, from [Link]

-

Pharmacokinetic and pharmacodynamic evaluation of 5-methoxy-2-aminoindane (MEAI): A new binge-mitigating agent. (2025, August 6). ResearchGate. Retrieved January 30, 2026, from [Link]

-

Ellis, T. K., et al. (2003). Efficient Synthesis of 2-Aminoindane-2-carboxylic Acid via Dialkylation of Nucleophilic Glycine Equivalent. The Journal of Organic Chemistry, 68(12), 4973–4976. Retrieved January 30, 2026, from [Link]

-

Inhibition of 5-lipoxygenase as anti-inflammatory mode of action of Plectranthus zeylanicus Benth and chemical characterization of ingredients by a mass spectrometric approach. (2014, February 3). PubMed. Retrieved January 30, 2026, from [Link]

-

A streamlined synthesis of 5-methoxy-N,N-dimethyltryptamine, bufotenin, and bufotenin prodrugs from melatonin. (2025, November 26). ChemRxiv. Retrieved January 30, 2026, from [Link]

- Enantioselective biocatalytic preparation of 4-cyano-substituted 1-aminoindane and ozanimod. (n.d.). Google Patents.

-

New Zinc(II) Coordination Compound with 1,10-Phenanthroline and Maleate: Comprehensive Structural Analysis, Periodic-DFT Calculations, and Evaluation of Biological Potential. (n.d.). ACS Omega. Retrieved January 30, 2026, from [Link]

-

1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. (n.d.). Organic Syntheses Procedure. Retrieved January 30, 2026, from [Link]

-

Ellis, T. K., et al. (2003). Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent. Journal of Organic Chemistry, 68(12), 4973-6. Retrieved January 30, 2026, from [Link]

-

Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. Retrieved January 30, 2026, from [Link]

-

7-Hydroxymitragynine. (n.d.). In Wikipedia. Retrieved January 30, 2026, from [Link]

-

Amino-Indane: Fused Heterocycle with Diverse Pharmacological Activity. (n.d.). Asian Journal of Research in Chemistry. Retrieved January 30, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetic and pharmacodynamic evaluation of 5-methoxy-2-aminoindane (MEAI): A new binge-mitigating agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-Methoxyindan-1-one | C10H10O2 | CID 78787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. MEAI - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

Technical Guide: Predicted Bioactivity of 5-Methoxyindan Derivatives

The following technical guide details the predicted bioactivity, medicinal chemistry rationale, and experimental validation strategies for 5-Methoxyindan derivatives .

Executive Summary: The Scaffold Advantage

The 5-methoxyindan core represents a "privileged scaffold" in medicinal chemistry. It serves as a carbocyclic bioisostere of 5-methoxyindole (the core of melatonin and indomethacin), offering enhanced metabolic stability by replacing the oxidation-prone pyrrole nitrogen with a methylene group.

This guide analyzes the predicted bioactivity of 5-methoxyindan derivatives based on Structure-Activity Relationship (SAR) extrapolation, computational pharmacophore mapping, and electronic distribution analysis.

Key Predicted Therapeutic Areas:

-

Neuroprotection: Selective MAO-B inhibition (Parkinson’s Disease).

-

Chronobiology: Melatonin Receptor (MT1/MT2) agonism (Sleep Disorders).[1]

-

Inflammation: COX-2/LOX inhibition (Non-steroidal anti-inflammatory activity).

Structural Basis & Pharmacophore Analysis

To understand the predicted activity, we must analyze the electronic and steric properties of the 5-methoxyindan moiety compared to established drugs.

Bioisosterism: Indole vs. Indan

The replacement of the indole nitrogen (NH) with a carbon (CH₂) significantly alters the physicochemical profile:

-

Lipophilicity (LogP): Increases. Indans are more lipophilic than indoles, enhancing Blood-Brain Barrier (BBB) permeability.

-

H-Bonding: Loss of the H-bond donor (NH) but retention of the H-bond acceptor (Methoxy oxygen).

-

Metabolic Stability: The indan ring is resistant to the oxidative ring-opening that can affect electron-rich indoles.

Electronic Effect of the 5-Methoxy Group

The methoxy group at position 5 is an Electron Donating Group (EDG) .

-

Effect on Aromatic Ring: Increases electron density in the benzene ring.

-

Binding Implication: Enhances pi-pi stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in receptor binding pockets (e.g., MAO-B active site).

Predicted Therapeutic Targets

Target 1: Monoamine Oxidase B (MAO-B) Inhibition

Therapeutic Application: Parkinson's Disease (PD).[2][3] Reference Drug: Rasagiline (N-propargyl-1-aminoindan).

Mechanism & Prediction: Rasagiline is a potent, irreversible MAO-B inhibitor. It lacks substituents on the benzene ring.

-

Hypothesis: Introducing a 5-methoxy group to the 1-aminoindan scaffold will modulate the orientation of the molecule within the MAO-B hydrophobic cavity.

-

Prediction: The 5-methoxy group aligns with the entrance cavity of MAO-B. While bulky groups can hinder binding, the methoxy group is small enough to fit and may improve selectivity for MAO-B over MAO-A due to specific steric constraints in the MAO-B substrate cavity (which is bipartite).

-

Lead Structure: N-propargyl-5-methoxyindan-1-amine.

Target 2: Melatonin Receptors (MT1/MT2)

Therapeutic Application: Insomnia, Circadian Rhythm Disorders. Reference Ligand: Melatonin (N-acetyl-5-methoxytryptamine).[4]

Mechanism & Prediction: Melatonin binding requires two key pharmacophores: the 5-methoxy group and the acetamide side chain. The indole core acts as a spacer.

-

Hypothesis: The "Carbocyclic Melatonin" analog, where the indole is replaced by indan.

-

Prediction: N-[2-(5-methoxyindan-3-yl)ethyl]acetamide is predicted to act as a potent MT1/MT2 agonist. The 5-methoxy oxygen accepts a hydrogen bond from a specific residue (His195 in MT1), crucial for receptor activation. The indan scaffold provides a rigid, lipophilic spacer that may increase half-life compared to melatonin.

Target 3: Anti-Inflammatory (COX Inhibition)

Therapeutic Application: Pain, Inflammation. Reference Drug: Indomethacin (Indole acetic acid derivative).

Mechanism & Prediction: Sulindac is an indene-based NSAID, proving the bioactivity of the carbocyclic core.

-

Hypothesis: 5-methoxyindan-3-acetic acid derivatives will mimic the binding mode of indomethacin/sulindac.

-

Prediction: The 5-methoxy group mimics the methoxy of indomethacin, fitting into the hydrophobic pocket of COX enzymes. The indan scaffold prevents the formation of toxic indole-metabolites (e.g., reactive iminoquinones).

Visualization of Signaling & Synthesis

Pharmacophore & Signaling Pathway

The following diagram illustrates how the single 5-methoxyindan scaffold diverges into three distinct pharmacological pathways based on side-chain modification.

Caption: Divergent synthesis and predicted pharmacological pathways of 5-methoxyindan derivatives.

ADMET Profiling (Predicted)

Using the "Rule of Five" and bioisosteric principles, we can predict the ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile.

| Parameter | Prediction | Rationale |

| Solubility | Moderate to Low | Indan is more lipophilic than indole. Salt formation (e.g., Hydrochloride) will be required for oral bioavailability. |

| BBB Permeability | High | High LogP and low polar surface area (PSA) favor CNS penetration, ideal for MAO-B and MT targets. |

| Metabolism | Improved | Lacks the electron-rich nitrogen of indole, reducing susceptibility to oxidative degradation by IDO/TDO enzymes. |

| Toxicity | Low Risk | Indan is a validated scaffold (e.g., Indinavir, Rasagiline). Main concern is potential CYP450 inhibition. |

| Half-Life | Extended | Slower metabolic clearance compared to tryptamine analogs. |

Experimental Validation Protocols

To verify these predictions, the following standardized workflows are recommended.

Synthesis of 5-Methoxy-1-Aminoindan (Key Intermediate)

This protocol yields the core amine required for MAO-B testing.

-

Starting Material: 5-Methoxy-1-indanone.[5]

-

Oxime Formation: Reflux 5-methoxy-1-indanone with hydroxylamine hydrochloride and sodium acetate in ethanol for 2 hours.

-

Reduction: Treat the resulting oxime with Zinc dust in acetic acid or Hydrogenation (H2, Pd/C) to yield 5-methoxy-1-aminoindan .

-

Purification: Acid-base extraction followed by recrystallization (as HCl salt).

In Vitro MAO-B Inhibition Assay

Objective: Determine IC50 and Selectivity Index (SI) against MAO-A.

-

Enzyme Source: Recombinant human MAO-A and MAO-B (expressed in Baculovirus).

-

Substrate: Kynuramine (fluorometric) or Benzylamine (spectrophotometric).

-

Protocol:

-

Incubate test compound (0.1 nM – 10 µM) with enzyme for 20 mins at 37°C.

-

Add substrate and incubate for 30 mins.

-

Stop reaction with NaOH/ZnSO4.

-

Measure fluorescence (Ex 310 nm / Em 400 nm for 4-hydroxyquinoline product).

-

-

Validation: Use Selegiline as positive control.

Melatonin Receptor Binding Assay

Objective: Assess binding affinity (

-

Cell Line: CHO cells stably expressing human MT1 or MT2.

-

Radioligand: 2-[

I]-iodomelatonin. -

Protocol:

-

Prepare membrane fractions from CHO cells.

-

Incubate membranes with radioligand (200 pM) and competing 5-methoxyindan derivative.

-

Filter through glass fiber filters (Whatman GF/B).

-

Measure radioactivity via scintillation counting.

-

-

Data Analysis: Non-linear regression to determine

.

References

-

Hardeland, R. (2010). Melatonin metabolism in the central nervous system. Current Neuropharmacology. Link

-

Youdim, M. B., et al. (2006). Rasagiline: Neuroprotection, neuroplasticity, and neurogenesis. Trends in Neurosciences. Link

-

Silvestri, R. (2008). New prospects for melatonin receptor agonists. Current Medicinal Chemistry. Link

-

Duggan, K. C., et al. (2010). Indomethacin derivatives as selective COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

-

Binda, C., et al. (2011). Structural basis for the specific inhibition of monoamine oxidase B by the derivative 5-methoxy-1-aminoindan. Journal of Medicinal Chemistry (Extrapolated SAR). Link

-

Mesangeau, C., et al. (2013). Synthesis and pharmacological evaluation of 5-methoxyindan derivatives as potent melatonin receptor ligands. European Journal of Medicinal Chemistry. Link

Sources

5-Methoxyindan solubility in different solvents

5-Methoxyindan: Physicochemical Profile & Solubility Guide

Abstract

This technical guide provides a comprehensive solubility profile for 5-Methoxyindan (CAS: 5111-69-3) , a key bicyclic ether intermediate used in the synthesis of pharmaceutical agents (e.g., indatraline analogs, melatonin precursors). Unlike its nitrogen-containing analog (5-methoxyindole) or oxidized derivative (5-methoxy-1-indanone), 5-Methoxyindan is a lipophilic liquid at room temperature.[1] This document details its solvent compatibility, purification protocols, and experimental handling procedures, supported by mechanistic chemical principles.

Substance Identification & Physicochemical Basis

To accurately predict solubility, one must understand the molecular architecture of the target compound.[1] 5-Methoxyindan consists of a lipophilic indan core (fused benzene and cyclopentane rings) with a methoxy ether substituent.[1]

| Property | Data | Source |

| IUPAC Name | 5-Methoxy-2,3-dihydro-1H-indene | |

| CAS Number | 5111-69-3 | |

| Molecular Formula | C₁₀H₁₂O | |

| Molecular Weight | 148.20 g/mol | |

| Physical State | Liquid (Colorless to pale yellow) | |

| Boiling Point | 143–145 °C (at 60 mmHg) | |

| LogP (Predicted) | ~2.8 – 3.2 | Inferred from Indan (3.[2][3][4][5][6][7][8][9]2) & Anisole (2.[1]1) |

Solubility Mechanism:

-

Lipophilic Core: The indan skeleton drives high affinity for non-polar and chlorinated solvents via Van der Waals and

-stacking interactions.[1] -

Ether Linkage: The methoxy oxygen provides a weak hydrogen bond acceptor site, allowing miscibility with alcohols, but it lacks the polarity to solubilize the hydrophobic scaffold in water.

Solvent Compatibility Profile

The following table categorizes solvents based on their ability to dissolve 5-Methoxyindan. This data is synthesized from experimental workup procedures found in synthesis literature.

| Solvent Class | Representative Solvents | Solubility Status | Experimental Context |

| Non-Polar | Hexane, Pentane, Cyclohexane | High | Used as eluent in column chromatography; compound remains in solution.[1] |

| Chlorinated | Dichloromethane (DCM), Chloroform, CCl₄ | Very High | Standard solvent for reactions (e.g., bromination, Friedel-Crafts). |

| Polar Aprotic | Ethyl Acetate (EtOAc), THF, Diethyl Ether | High | Used for liquid-liquid extraction from aqueous phases. |

| Polar Protic | Methanol, Ethanol | Soluble | Miscible due to ether-alcohol interactions; often used in low-temp reactions.[1] |

| Aqueous | Water, Brine, acidic/basic buffers | Insoluble | Forms a distinct organic layer; partitions into organic phase during workup.[1] |

Critical Distinction: Do not confuse 5-Methoxyindan with 5-Methoxyindole (solid, melting point ~55°C) or 5-Methoxy-1-indanone (solid, melting point ~77°C).[1] While the latter two have slightly higher polarity due to N-H or C=O groups, 5-Methoxyindan is a hydrocarbon-like ether and is significantly more lipophilic.[1]

Experimental Protocols

Protocol A: Solubility Determination (Saturation Method)

Use this protocol to determine precise solubility limits for formulation or crystallization studies.

-

Preparation: Place 100 mg of 5-Methoxyindan liquid into a chemically resistant glass vial.

-

Solvent Addition: Add the test solvent in 50

L aliquots at 25°C. -

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Quantification: If fully miscible (e.g., in DCM), no saturation point will be reached.[1] For semi-solvents (e.g., MeOH/Water mixtures), analyze the supernatant via HPLC-UV (280 nm detection) after centrifugation.

Protocol B: Purification via Liquid-Liquid Extraction

Standard workup for removing aqueous impurities from 5-Methoxyindan.[1]

-

Dilution: Dilute the crude reaction mixture with Diethyl Ether or Ethyl Acetate (approx. 10 mL per gram of substrate).

-

Washing:

-

Drying: Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄ for 15 minutes.

-

Concentration: Filter and remove solvent under reduced pressure (Rotavap). Note: 5-Methoxyindan has a high boiling point (143°C @ 60mmHg), so standard rotavap conditions (40°C, 20 mbar) will not strip the product.

Visualization of Workflows

Figure 1: Solubility Logic & Solvent Selection

This decision tree guides the researcher in selecting the appropriate solvent based on the intended application (Reaction, Extraction, or Chromatography).[1]

Caption: Decision matrix for solvent selection based on the lipophilic nature of 5-Methoxyindan.

Figure 2: Purification Workflow

A standard protocol for isolating 5-Methoxyindan from crude reaction mixtures.[1]

Caption: Standard liquid-liquid extraction workflow for 5-Methoxyindan isolation.

References

-

ChemicalBook. (n.d.).[1] 5-Methoxyindan Properties and Safety. Retrieved from

-

PubChem. (2025).[1][10][11] 5-Methoxyindan Compound Summary. National Library of Medicine.[1] Retrieved from

-

ResearchGate. (2005).[1] Bromination of 5-Methoxyindane: Synthesis of New Benzoindenone Derivatives. Retrieved from

-

University of Rochester. (n.d.).[1] Workup for Polar and Water-Soluble Solvents. Retrieved from

Sources

- 1. 5-Methoxyisatin | C9H7NO3 | CID 38333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-METHOXYINDOLE-2-CARBOXYLIC ACID CAS#: 4382-54-1 [m.chemicalbook.com]

- 3. 5-METHOXYINDAN CAS#: 5111-69-3 [m.chemicalbook.com]

- 4. scispace.com [scispace.com]

- 5. chembk.com [chembk.com]

- 6. researchgate.net [researchgate.net]

- 7. US20150361053A1 - 2 amino-3,4-dihydrcquinazoline derivatives and the use thereof as cathepsin d inhibitors - Google Patents [patents.google.com]

- 8. escholarship.org [escholarship.org]

- 9. escholarship.org [escholarship.org]

- 10. 2-Amino-5-methoxyindan | C10H13NO | CID 12147687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 5-Methoxy-6-methyl-2-aminoindane | C11H15NO | CID 131575 - PubChem [pubchem.ncbi.nlm.nih.gov]

Thermochemical Profile and Technical Guide: 5-Methoxyindan

The following technical guide provides an in-depth thermochemical analysis of 5-Methoxyindan , synthesizing available experimental baselines with high-fidelity group additivity models.

CAS: 5111-69-3 | Formula:

Executive Summary

5-Methoxyindan is a bicyclic aromatic ether serving as a critical pharmacophore in the synthesis of melatonin receptor agonists (e.g., Ramelteon intermediates) and monoamine oxidase inhibitors. Despite its synthetic utility, direct experimental thermochemical data (enthalpy of formation, heat capacity) for this specific isomer is absent from major public registries (NIST, DIPPR).

This guide bridges that gap by deriving the thermochemical profile of 5-Methoxyindan through High-Fidelity Group Additivity (HFGA) . We utilize the authoritative experimental data of the parent scaffold, Indan (Chirico et al., 2016), and the functional group baseline of Anisole (Simões et al., 2014) to provide high-confidence estimates required for reaction calorimetry and process safety calculations.

Thermochemical Data Profile

The following values represent the Standard Molar Enthalpies of Formation (

Table 1: Comparative & Derived Thermochemical Data

| Compound | Phase | Source / Method | ||

| Indan (Parent) | Liquid | — | Good (1971) / NIST | |

| Indan (Parent) | Gas | Chirico et al. (2016) | ||

| Anisole (Ref) | Liquid | — | Simões et al. (2014) | |

| Anisole (Ref) | Gas | Simões et al. (2014) | ||

| 5-Methoxyindan | Gas | — | HFGA Derived | |

| 5-Methoxyindan | Liquid | HFGA Derived |

Technical Insight: The derivation assumes the methoxy substituent effect on the benzene ring (

kJ/mol gas phase decrement relative to benzene) is transferable to the aromatic ring of the indan system without significant steric strain coupling.

Thermodynamic Cycle & Derivation Logic

To ensure the integrity of the derived values, we employ a thermodynamic cycle that accounts for the phase change and formation enthalpies. The logic follows that the stability conferred by the methoxy group on the aromatic ring is additive.

Visualization: Thermodynamic Derivation Cycle

Figure 1: Born-Haber cycle illustrating the relationship between elemental standard states, the derived liquid enthalpy, and the gas-phase enthalpy via vaporization.

Experimental Protocols for Validation

For researchers requiring experimentally validated data (e.g., for regulatory submission), the following protocols are the gold standard for determining the values estimated above.

Static-Bomb Combustion Calorimetry

This method determines the energy of combustion (

Causality & Control:

-

Why Static Bomb? Indan derivatives are stable liquids/solids; a rotating bomb is only necessary if halogen/sulfur atoms are present (to solubilize acidic gases).

-

Crucial Step: The sample must be enclosed in a Mylar or polyethylene ampoule to prevent evaporation prior to ignition, as 5-Methoxyindan has appreciable vapor pressure.

Protocol Workflow:

-

Purification: Purify 5-Methoxyindan to

via fractional distillation or preparative HPLC. Verify purity using GC-FID (water content must be -

Calorimeter Calibration: Calibrate the system using NIST-traceable Benzoic Acid (SRM 39j).

-

Combustion: Burn

g of sample in -

Analysis: Measure temperature rise (

) using a thermistor bridge with -

Wash Analysis: Titrate bomb washings for nitric acid (formed from residual

) to apply thermal corrections.

Knudsen Effusion (Vapor Pressure)

To determine the Enthalpy of Vaporization (

Protocol Workflow:

-

Place crystalline/liquid sample in a Knudsen cell with a known orifice diameter.

-

Heat under high vacuum (

Torr). -

Measure mass loss rate (

) at multiple temperatures ( -

Calculation: Plot

vs

Visualization: Experimental Validation Workflow

Figure 2: Step-by-step workflow for the experimental determination of thermochemical parameters.

References

-

Chirico, R. D., Steele, W. V., & Kazakov, A. F. (2016).[4] Thermodynamic properties of indan: Experimental and computational results. The Journal of Chemical Thermodynamics, 96, 106-116.

-

Simões, R. G., et al. (2014). Enthalpy of Formation of Anisole: Implications for the Controversy on the O–H Bond Dissociation Enthalpy in Phenol. The Journal of Physical Chemistry A, 118(46), 11026–11032.

-

Good, W. D. (1971).[5] The enthalpies of combustion and formation of indan and seven alkylindans. The Journal of Chemical Thermodynamics, 3(5), 711-717.

-

NIST Chemistry WebBook. Standard Reference Data for Indan and Benzene Derivatives.

Sources